单棕榈油酸甘油酯

描述

Synthesis Analysis

Monopalmitolein is synthesized through enzymatic methods, offering a cleaner, safer, and more environmentally friendly approach compared to traditional chemical synthesis. A study by Wang et al. (2013) improved two methods for synthesizing monopalmitolein on a large scale. One method involved the enzymatic transesterification of vinyl palmitate with glycerol, and the other was an enzymatic esterification of 1,2-acetonide glycerol with palmitic acid. Both methods utilized Novozym 435 lipase, highlighting the enzyme's effectiveness in catalyzing these reactions without the need for harsh chemicals or conditions, thereby providing a scalable and economical production process for monopalmitolein (Wang et al., 2013).

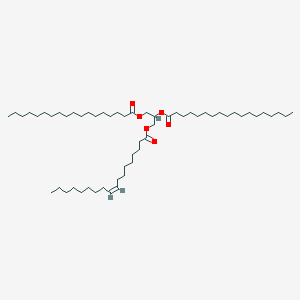

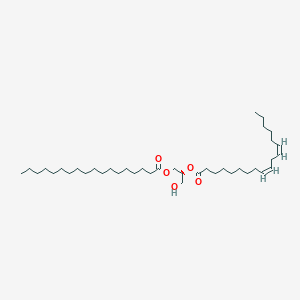

Molecular Structure Analysis

The molecular structure of monopalmitolein, like other monoglycerides, exhibits characteristics that influence its behavior in various applications. Studies on monoglycerides, including monopalmitolein, reveal that their molecular structure, especially the length of the hydrocarbon chain and the presence of double bonds, significantly affects their stability and interaction with other molecules. These structural characteristics are crucial in understanding the behavior of monopalmitolein in different environments and its suitability for specific applications.

Chemical Reactions and Properties

Monopalmitolein participates in various chemical reactions, including self-assembly and self-esterification, which are essential for its function in natural and synthetic systems. Heredia-Guerrero et al. (2009) studied the self-assembly and self-esterification of 9(10),16-dihydroxypalmitic acid on a mica surface, providing insights into the chemical behavior of similar fatty acids. These processes are vital for understanding the chemical properties of monopalmitolein and its potential for forming complex structures and materials (Heredia-Guerrero et al., 2009).

科学研究应用

食品产品中的表面活性剂特性和稳定性:

- 像单棕榈酸甘油酯这样与单棕榈酸油酯密切相关的单甘油酯在食品工业中是必不可少的表面活性剂。它们在单层中的稳定性受到表面压力和pH值等因素的影响。与其他单甘油酯相比,单棕榈酸甘油酯单层表现出更大的稳定性,表明在食品应用中具有潜在的稳健性(Sánchez, Niño, & Patino, 1999)。

农业中的生物活性:

- 单棕榈酸甘油酯等单甘油酯已在各种植物的未成熟种子中被发现,并表现出生物活性。它们在高等植物中的存在暗示了在植物生长和发育中的作用,这可能对农业产生影响(Park et al., 1994)。

医学研究中的抗菌特性:

- 在对沙眼衣原体的研究中,像单棕榈油酸甘油酯这样的单甘油酯表现出微不足道的抗沙眼衣原体效果,与其他脂肪酸和单甘油酯相比,后者显示出显著的活性。这表明单甘油酯之间存在各种抗菌特性,对于开发微生物杀灭剂是相关的(Bergsson et al., 1998)。

药物生物利用度对药理学的影响:

- 包括1-单棕榈酸甘油酯在内的单甘油酯影响Caco-2细胞中多药耐药相关蛋白2(MRP2)的活性和蛋白表达。这表明它们有潜力调节药物吸收和生物利用度,对口服药物开发至关重要(Jia & Wasan, 2008)。

材料科学中的物理特性和应用:

- 关于单甘油酯单层(包括单棕榈酸甘油酯)的物理特性的研究揭示了它们的结构和流变特性。这些特性对于材料科学中的应用至关重要,特别是在设计和理解表面活性剂的行为方面(Patino et al., 2004)。

安全和危害

未来方向

While the specific future directions for Monopalmitolein are not detailed in the search results, it is worth noting that lipids like Monopalmitolein are being increasingly used in various fields, including the development of new materials and the establishment of structure-function relationships. For example, Monopalmitolein is used in protein crystallization, suggesting potential applications in structural biology and drug discovery .

作用机制

Target of Action

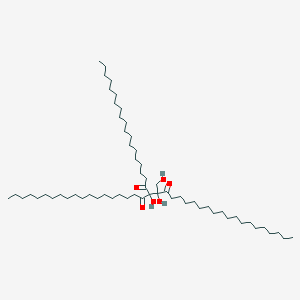

Monopalmitolein, also known as 1-Palmitoleoyl glycerol, is a biologically active monoacylglycerol . It is primarily used in the crystallization of membrane proteins with large extracellular domains . The primary targets of Monopalmitolein are these membrane proteins.

Mode of Action

Monopalmitolein interacts with its targets, the membrane proteins, by creating thermodynamically stable ultraswollen bicontinuous cubic phases with water channels . These cubic phases are five times larger than traditional lipidic mesophases, making them suitable for the crystallization of membrane proteins with large extracellular domains .

Biochemical Pathways

It is known that monopalmitolein plays a crucial role in the crystallization of membrane proteins, which are integral to various cellular processes and biochemical pathways .

Pharmacokinetics

It is known to be soluble in hexane , which may influence its bioavailability.

Result of Action

Monopalmitolein’s action results in the formation of stable cubic phases suitable for the crystallization of membrane proteins . This can facilitate the study of these proteins’ structures and functions, contributing to our understanding of various biological processes and diseases.

Action Environment

The action of Monopalmitolein is influenced by environmental factors such as temperature and the presence of other compounds. For instance, it is stored at -20°C to maintain its stability . Furthermore, it is used in combination with DSPG (Distearoylphosphatidylglycerol) to create the cubic phases necessary for protein crystallization .

属性

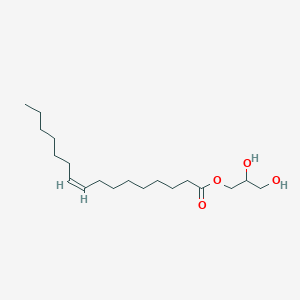

IUPAC Name |

2,3-dihydroxypropyl (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(22)23-17-18(21)16-20/h7-8,18,20-21H,2-6,9-17H2,1H3/b8-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVYUBFKSKZWZSV-FPLPWBNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H36O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601316256 | |

| Record name | 1-Monopalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

37515-61-0 | |

| Record name | 1-Monopalmitolein | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37515-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Monopalmitolein | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601316256 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the antifungal properties of monopalmitolein and how do they relate to White-Nose Syndrome in bats?

A1: Monopalmitolein, along with other fatty acid esters like 1-monoolein, 1-monolinolein, behenyl oleate, and behenyl palmitoleate, have demonstrated significant antifungal activity against Pseudogymnoascus destructans (Pd) []. This fungus is the causative agent of White-Nose Syndrome (WNS), a devastating disease affecting North American bat populations. Interestingly, bat species resistant to Pd infections have been found to have these specific fatty acid esters present in their epidermis or sebum [], suggesting a role for these compounds in natural defenses against WNS. Importantly, the study demonstrated that these antifungal fatty acid esters are not hydrolyzed by the lipases secreted by Pd, unlike esters that do not inhibit fungal growth [].

Q2: How does monopalmitolein influence the structure of lyotropic liquid crystalline lipid nanoparticles?

A2: Monopalmitolein, alongside monoolein and phytantriol, can be incorporated into lipid nanoparticles, impacting their internal structure []. The presence of saturated fatty acids (FAs) alongside monopalmitolein in these nanoparticles induces a shift towards structures with higher negative surface curvatures as temperature increases. This shift progresses from inverse bicontinuous cubic phases to hexagonal phases, ultimately leading to emulsified microemulsions []. The specific fatty acid chain length and concentration further influence the nanoparticle's internal mesophase structure and lattice parameters [].

Q3: Can monopalmitolein be used in the crystallization of membrane proteins, and if so, how does it compare to other lipids?

A3: Yes, monopalmitolein, similar to monoolein, can form bicontinuous cubic phases suitable for the crystallization of membrane proteins [, ]. These phases can accommodate a large amount of water (up to 80 wt%), making them ideal for crystallizing membrane proteins with large extracellular domains []. While monoolein is more commonly used, monopalmitolein offers an alternative, and the choice of lipid might depend on the specific protein and crystallization conditions.

Q4: Is monopalmitolein compatible with high-throughput screening methods for membrane protein crystallization?

A4: Research indicates that monopalmitolein is compatible with at least one commercially available high-throughput crystallization screen designed for cubic mesophases, the Cubic crystallization screen []. This screen, primarily composed of poly(ethylene glycol) (PEG) and salt components, was found to be compatible with cubic mesophase retention for monopalmitolein under most crystallization conditions tested []. This suggests that monopalmitolein could be incorporated into high-throughput workflows for membrane protein crystallization.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。